3-Methyl-3H-imidazo[4,5-b]pyridin-7-amine hydrochloride
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Overview
Description
3-Methyl-3H-imidazo[4,5-b]pyridin-7-amine hydrochloride is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications . The structural resemblance between the fused imidazopyridine ring system and purines has prompted extensive biological investigations to assess their potential therapeutic significance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3H-imidazo[4,5-b]pyridin-7-amine hydrochloride typically involves the following steps:
Nucleophilic Substitution: The first stage involves nucleophilic substitution of the halogen in the pyridine ring activated by the nitro group.
Reduction: Reduction of the nitro group leads to the required derivative of 2,3-diaminopyridine.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3H-imidazo[4,5-b]pyridin-7-amine hydrochloride undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, Raney nickel.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
3-Methyl-3H-imidazo[4,5-b]pyridin-7-amine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-3H-imidazo[4,5-b]pyridin-7-amine hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]pyridine: Another member of the imidazopyridine family with similar biological activities.
Imidazo[1,5-a]pyridine: Known for its use in various therapeutic applications.
Imidazo[1,2-a]pyridine: Widely studied for its potential as an antituberculosis agent.
Uniqueness
3-Methyl-3H-imidazo[4,5-b]pyridin-7-amine hydrochloride is unique due to its specific structural features and the range of biological activities it exhibits. Its ability to act as a GABA A receptor positive allosteric modulator and its potential therapeutic applications make it a compound of significant interest in medicinal chemistry .
Properties
Molecular Formula |
C7H9ClN4 |
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Molecular Weight |
184.62 g/mol |
IUPAC Name |
3-methylimidazo[4,5-b]pyridin-7-amine;hydrochloride |
InChI |
InChI=1S/C7H8N4.ClH/c1-11-4-10-6-5(8)2-3-9-7(6)11;/h2-4H,1H3,(H2,8,9);1H |
InChI Key |
ZILKGJJCELNVNW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C(C=CN=C21)N.Cl |
Origin of Product |
United States |
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